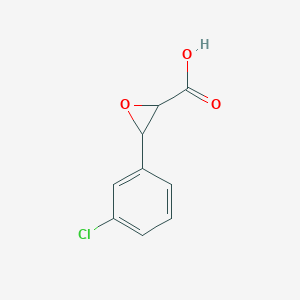

3-(3-Chlorophenyl)oxirane-2-carboxylic acid

Beschreibung

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of oxirane chemistry, which has its roots in the mid-twentieth century advancement of epoxide synthesis methodologies. The foundational work on substituted oxiranecarboxylic acids was established through systematic research into the oxidation of α-methylenecarboxylic acid precursors, as documented in patent literature from the early 1980s. The synthesis of compounds in this chemical family typically involves the oxidation of substituted α-methylenecarboxylic acids using peroxo compounds, particularly meta-chloroperbenzoic acid, under controlled conditions in inert solvents such as benzene, toluene, methylene chloride, or chloroform.

The specific compound this compound was first catalogued in chemical databases in 2011, with its entry into the PubChem database occurring on July 27, 2011, and subsequent modifications recorded as recently as May 24, 2025. This timeline reflects the compound's relatively recent identification and characterization within the scientific literature, positioning it as part of the modern expansion of specialized oxirane derivatives designed for specific synthetic applications.

The historical development of oxirane-carboxylic acid chemistry can be traced to the fundamental understanding of glycidic acid, the simplest member of this compound class. Glycidic acid, systematically known as oxirane-2-carboxylic acid, serves as the parent compound for this entire family of derivatives. The progression from simple glycidic acid to more complex substituted variants like this compound represents a natural evolution in synthetic methodology, driven by the need for more selective and functionally diverse building blocks in organic synthesis.

Importance in Organic Chemistry

The significance of this compound in organic chemistry stems from its dual functional nature, combining the reactivity of an epoxide ring with the versatility of a carboxylic acid group. This bifunctional character makes the compound particularly valuable as an intermediate in complex synthetic transformations, where both electrophilic and nucleophilic reaction centers can be exploited sequentially or simultaneously. The presence of the chlorine substituent on the aromatic ring further enhances the compound's synthetic utility by providing an additional site for functionalization through various coupling reactions and substitution processes.

The oxirane ring structure present in this compound is characterized by significant ring strain, which manifests as a driving force for ring-opening reactions under both acidic and basic conditions. This reactivity profile makes oxirane-containing compounds invaluable as electrophilic partners in synthetic sequences, where nucleophilic attack at the oxirane carbon centers can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of these ring-opening reactions can be influenced by the electronic properties of the aromatic substituents, with the meta-chloro substitution pattern potentially affecting both the reactivity and selectivity of such transformations.

The carboxylic acid functionality provides orthogonal reactivity that can be exploited for esterification, amidation, and other carbonyl-based transformations. This dual functionality allows synthetic chemists to construct complex molecular architectures through sequential or parallel reaction pathways, making compounds like this compound valuable building blocks for natural product synthesis, pharmaceutical development, and materials science applications.

Research findings indicate that oxirane-carboxylic acid derivatives demonstrate particular utility in the synthesis of bioactive compounds, where the combination of strained ring systems and carboxylic acid functionality can be exploited to create molecules with specific biological activities. The electronic properties imparted by the meta-chlorophenyl substituent may influence both the chemical reactivity and potential biological activity of the resulting products, making this compound of interest for medicinal chemistry applications.

Classification and Nomenclature

The systematic classification of this compound requires understanding of multiple nomenclature systems and chemical classification schemes. According to the International Union of Pure and Applied Chemistry nomenclature guidelines, the compound is systematically named as this compound, reflecting its structural features in a hierarchical manner. The oxirane ring serves as the parent heterocyclic system, with the carboxylic acid function at the 2-position and the substituted phenyl group at the 3-position.

The compound's Chemical Abstracts Service registry number is 1287218-00-1, providing a unique identifier for database searches and chemical inventory management. Additional identifiers include the International Chemical Identifier string and key, which provide standardized representations of the molecular structure that can be processed by computational chemistry software and database systems. The InChI representation for this compound is InChI=1S/C9H7ClO3/c10-6-3-1-2-5(4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12), while the corresponding InChIKey is AMZBJPAQQLQTGH-UHFFFAOYSA-N.

From a structural classification perspective, this compound belongs to several important chemical categories. It is classified as a heterocyclic compound due to the presence of the oxygen-containing oxirane ring, specifically categorized as an epoxide or oxirane derivative. Simultaneously, it functions as a carboxylic acid, placing it within the broader class of organic acids characterized by the presence of the carboxyl functional group (-COOH). The aromatic chlorine substituent further classifies the compound as a halogenated aromatic derivative, specifically a meta-substituted chlorobenzene derivative.

The SMILES notation for the compound, C1=CC(=CC(=C1)Cl)C2C(O2)C(=O)O, provides a linear representation of its connectivity that can be readily interpreted by chemical informatics systems. This representation clearly shows the connectivity between the aromatic ring, the oxirane system, and the carboxylic acid functionality, making it valuable for computational analysis and database searching.

Table 1: Chemical Identifiers and Classification Data for this compound

Structural Significance of Oxirane-Carboxylic Acid Framework

The structural framework of this compound represents a sophisticated integration of multiple reactive functionalities within a single molecular entity. The oxirane ring system, characterized by a three-membered heterocyclic structure containing one oxygen atom, exhibits substantial ring strain estimated at approximately 27 kcal/mol. This ring strain serves as a thermodynamic driving force for ring-opening reactions, making the oxirane moiety highly reactive toward nucleophilic attack.

The positioning of the carboxylic acid group at the 2-position of the oxirane ring creates a unique electronic environment where the electron-withdrawing nature of the carboxyl group can influence the reactivity of the oxirane ring. This electronic interaction manifests in altered regioselectivity patterns during ring-opening reactions, with nucleophilic attack potentially favored at the carbon atom adjacent to the carboxylic acid substitution due to the stabilization of the resulting alkoxide intermediate through resonance with the carboxyl group.

The aromatic substituent at the 3-position of the oxirane ring introduces additional complexity to the molecular framework. The meta-chlorophenyl group provides both electronic and steric influences on the reactivity of the oxirane ring. The chlorine substituent, positioned meta to the point of attachment, exhibits a moderate electron-withdrawing effect through inductive mechanisms while avoiding the direct resonance interactions that would occur in ortho or para substitution patterns. This electronic influence can affect both the rate and selectivity of ring-opening reactions involving the oxirane moiety.

Conformational analysis of the oxirane-carboxylic acid framework reveals significant restrictions in molecular flexibility due to the rigidity of the three-membered ring system. The oxirane ring adopts a planar geometry with carbon-oxygen-carbon bond angles of approximately 60 degrees, substantially compressed from the tetrahedral angle of 109.5 degrees. This geometric constraint influences the spatial arrangement of the substituents and can impact both the accessibility of reaction sites and the stereochemical outcomes of chemical transformations.

The combination of the oxirane and carboxylic acid functionalities within the same molecule creates opportunities for intramolecular interactions and cyclization reactions. Under appropriate conditions, the carboxylic acid group can participate in intramolecular nucleophilic attack on the oxirane ring, potentially leading to the formation of lactone structures or other cyclic derivatives. Such intramolecular cyclization processes represent important synthetic transformations that can be exploited for the construction of complex polycyclic systems.

Table 2: Structural Parameters and Properties of the Oxirane-Carboxylic Acid Framework

The structural significance of this framework extends to its potential applications in asymmetric synthesis, where the inherent chirality of substituted oxirane rings can be exploited for the stereoselective construction of complex molecules. The presence of the carboxylic acid functionality provides additional opportunities for chiral recognition and asymmetric induction through coordination with chiral auxiliaries or catalysts. Research into related oxirane-carboxylic acid systems has demonstrated their utility as building blocks for the synthesis of enantiomerically pure compounds, suggesting similar potential for this compound derivatives.

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-6-3-1-2-5(4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZBJPAQQLQTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(3-Chlorophenyl)oxirane-2-carboxylic acid, also known by its CAS number 1287218-00-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an oxirane (epoxide) ring, which is a three-membered cyclic ether. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The oxirane moiety can undergo nucleophilic attack, leading to the opening of the epoxide ring, which can modify the activity of target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, similar to other oxirane derivatives that act as enzyme inhibitors.

- Receptor Modulation: It has the potential to bind to receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties against various bacteria and fungi.

- A study highlighted that related oxiranes demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating potential for use in treating infections.

-

Cytotoxic Effects:

- In vitro assays have shown that this compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- A comparative analysis indicated that modifications in the chlorophenyl group could enhance or reduce cytotoxic potency.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxirane derivatives, including this compound. The results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed a dose-dependent response, with higher concentrations leading to significant cell death. The study suggested that the compound activates apoptotic pathways, making it a candidate for further development in cancer therapy .

Table 1: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and derivatives of 3-(3-Chlorophenyl)oxirane-2-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights:

Substituent Position Effects: The 3-chlorophenyl vs. 4-chlorophenyl substitution (e.g., 3-(4-Chlorophenyl)oxirane-2-carboxylic acid ) alters electronic distribution.

Functional Group Modifications :

- Carboxylic Acid vs. Carboxamide : Replacing the carboxylic acid with a carboxamide group (e.g., 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide ) introduces hydrogen-bonding capabilities, enhancing crystalline stability (as shown by single-crystal X-ray data, space group P2₁ ).

- Ester Derivatives : Ethyl or methyl esters (e.g., Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate ) improve solubility in organic solvents, making them preferable in synthetic intermediates.

Fluorine Incorporation: The 2-chloro-4-fluorophenyl variant introduces stronger electron-withdrawing effects, enhancing the electrophilicity of the epoxide ring and reactivity toward nucleophiles.

Non-Epoxide Analogs: Compounds like 3-(3-chlorophenyl)-2,2-dimethylpropanoic acid lack the strained epoxide ring, resulting in lower reactivity but higher stability. Such derivatives are useful in applications requiring prolonged shelf-life.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Chlorophenyl)oxirane-2-carboxylic acid, and what factors influence yield?

- Methodological Answer : The synthesis typically involves epoxidation of a precursor like 3-(3-chlorophenyl)acrylic acid using agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. Key factors affecting yield include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions like ring-opening .

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance epoxidation efficiency .

- Catalyst Purity : Impurities in oxidizing agents can lead to byproducts; rigorous purification of m-CPBA is recommended .

Yield optimization often requires iterative adjustments to these parameters.

Q. How is the structure of this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms the epoxide ring (δ 3.5–4.5 ppm for oxirane protons) and aromatic protons (δ 7.2–7.8 ppm for 3-chlorophenyl). C NMR identifies the carboxylic carbon (δ ~170 ppm) .

- IR Spectroscopy : Strong absorption at ~1700 cm (C=O stretch) and ~1250 cm (epoxide C-O) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 212.027 (calculated for CHClO) .

Q. What initial biological assays are typically conducted to evaluate the bioactivity of this compound?

- Methodological Answer :

- Cytotoxicity Screening : MTT assays using human cell lines (e.g., HEK-293) at concentrations of 10–100 µM to assess viability .

- Enzyme Inhibition : Testing against cyclooxygenase-2 (COX-2) or proteases via fluorometric assays, with IC calculations .

- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus at varying concentrations (e.g., 20–50 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Variability in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. ethanol) .

- Compound Purity : Impurities >5% (e.g., unreacted precursors) skew results; HPLC purity ≥98% is critical .

- Data Normalization : Use internal controls (e.g., β-actin in Western blots) to standardize activity measurements .

Meta-analysis of raw data and replication under standardized protocols are recommended.

Q. What strategies are effective in optimizing the enantiomeric purity during synthesis of the oxirane ring?

- Methodological Answer :

- Chiral Catalysts : Jacobsen’s catalyst for asymmetric epoxidation achieves >90% enantiomeric excess (ee) .

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers; polarimetry monitors ee .

- Crystallization : Diastereomeric salt formation with (1R,2S)-ephedrine improves resolution .

Q. How does the introduction of different substituents on the phenyl ring affect the compound's reactivity and bioactivity?

- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) analysis:

- Electron-Withdrawing Groups (e.g., -Cl): Increase electrophilicity of the epoxide, enhancing reactivity in nucleophilic ring-opening reactions .

- Meta vs. Para Substitution : Meta-substituted derivatives (e.g., 3-chloro) show higher COX-2 inhibition (IC 25 µM) compared to para analogs (IC 70 µM) .

Computational modeling (DFT) predicts regioselectivity and binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.